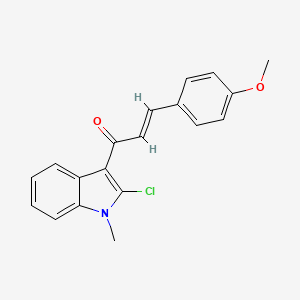![molecular formula C21H18N4O3S B13372602 3-(1-Benzofuran-2-yl)-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372602.png)
3-(1-Benzofuran-2-yl)-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Benzofuran-2-yl)-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 1-benzofuran-2-carboxylic acid hydrazide with 3,4-diethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting hydrazone is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl3) to form the triazolothiadiazole ring system .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Benzofuran-2-yl)-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can be carried out using halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to introduce halogen atoms into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (NaBH4, LiAlH4), and halogenating agents (SOCl2, PBr3). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in halogenated derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
3-(1-Benzofuran-2-yl)-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-cancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.
Agrochemicals: The compound may be utilized in the formulation of pesticides or herbicides due to its biological activity.
Wirkmechanismus
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit key enzymes or receptors involved in disease progression, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-Benzofuran-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(1-Benzofuran-2-yl)-6-(3,4-dihydroxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
3-(1-Benzofuran-2-yl)-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of both benzofuran and diethoxyphenyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential for various applications compared to similar compounds .
Eigenschaften
Molekularformel |
C21H18N4O3S |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
3-(1-benzofuran-2-yl)-6-(3,4-diethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H18N4O3S/c1-3-26-16-10-9-14(12-17(16)27-4-2)20-24-25-19(22-23-21(25)29-20)18-11-13-7-5-6-8-15(13)28-18/h5-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
GMBNIJBSWKOAOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(9H-beta-carbolin-1-yl)phenyl]-N'-ethylthiourea](/img/structure/B13372528.png)
![N-{4-[2-(1-piperidinyl)ethoxy]phenyl}-1-(1H-tetraazol-1-yl)cyclohexanecarboxamide](/img/structure/B13372536.png)
![3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372555.png)
![[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl sulfide](/img/structure/B13372565.png)
![5-benzyl-8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13372566.png)
![N-(2-methylphenyl)-N-[4-(4-morpholinyl)-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amine](/img/structure/B13372568.png)

![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B13372582.png)
![3-{[(4-cyanophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide](/img/structure/B13372587.png)
![6-[(2-Ethoxyphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372593.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372597.png)
![N-({6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine](/img/structure/B13372601.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,6-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13372604.png)
![N-({6-[(E)-2-(2,4-dichlorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine](/img/structure/B13372608.png)
